4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide
Description
4-Chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide is a benzamide derivative featuring a sulfamoyl group (-SO₂NH-) linked to a 2-methylphenyl substituent and a chloro (-Cl) group at the 4-position of the benzamide core (Figure 1).
Properties
IUPAC Name |
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-14-7-5-6-10-18(14)23-27(25,26)19-13-15(11-12-17(19)21)20(24)22-16-8-3-2-4-9-16/h2-13,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDOHLBCACUBHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid, 2-methylbenzenesulfonamide, and aniline.
Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The acid chloride is then reacted with aniline in the presence of a base such as triethylamine (TEA) to form 4-chloro-N-phenylbenzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Formation of the Benzamide Backbone
The N-phenylbenzamide group is synthesized via amide coupling :
- Activation of carboxylic acid : 4-Chloro-3-sulfamoylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) .
- Coupling with aniline : The acid chloride reacts with aniline in the presence of a base (e.g., triethylamine) to form the benzamide bond .
Table 2: Amide Coupling Parameters
| Reactants | Activator | Solvent | Base | Yield | Source |
|---|---|---|---|---|---|
| 4-Chloro-3-sulfamoylbenzoyl chloride + aniline | SOCl₂ | DCM | Et₃N | 82% | |
| Analogous benzoyl chlorides + aryl amines | EDCl/HOBt | DMF | DIPEA | 70–90% |
Functional Group Reactivity
- Chloro substituent : The 4-chloro group is inert under mild conditions but participates in nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., methoxide) at elevated temperatures .
- Sulfamoyl group : Resists hydrolysis in acidic/basic media but undergoes cleavage with strong reducing agents (e.g., LiAlH₄) .
- Benzamide linkage : Stable under physiological conditions but hydrolyzes in concentrated HCl or NaOH at reflux .
Key Reaction Challenges
- Steric hindrance : Bulky 2-methylphenyl and N-phenyl groups slow sulfonylation and amidation kinetics .
- Byproducts : Competing N-acylation or sulfonate ester formation requires stringent anhydrous conditions .
Spectroscopic Validation
Scientific Research Applications
Anticancer Activity
Research indicates that sulfamoylbenzamide derivatives, including 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide, exhibit promising anticancer properties. A study published in Nature highlighted the synthesis of novel compounds that demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Antiviral Properties
Another significant application is in the field of antiviral research. A patent (US9399619B2) describes sulfamoylbenzamide derivatives as potential antiviral agents against hepatitis B virus (HBV). The compound's structure allows it to interact with viral proteins, potentially inhibiting viral replication and providing a therapeutic avenue for HBV infections .
Data Tables
The following table summarizes key studies and their findings related to the applications of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide:
Case Study 1: Anticancer Efficacy
A detailed investigation into the anticancer efficacy of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide was conducted using various human cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Mechanism of Action in Viral Inhibition
In vitro studies demonstrated that this compound could effectively inhibit HBV replication. The mechanism involved interference with viral protein synthesis, leading to reduced viral loads in treated cells compared to controls.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing its binding affinity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Sulfamoyl Group Variations
- 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide (Compound 17): Structure: Features a 4-methylphenylsulfamoyl group and a methoxy (-OCH₃) substituent on the benzamide core. Activity: Exhibited 51.253% inhibition of PD-L1 in ELISA assays, with low cytotoxicity (safe for fibroblast cell lines) .
3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide :
4-Chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide :
Benzamide Core Modifications
- 4-Chloro-3-nitro-N-[2-(phenylcarbamoyl)phenyl]benzamide: Structure: Substitutes the sulfamoyl group with a nitro (-NO₂) group. Implications: Nitro groups are electron-withdrawing and may increase reactivity or cytotoxicity, as seen in nitroaromatic anticancer agents .
- N-Phenylbenzamide Derivatives (e.g., 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, Compound 1e): Structure: Lacks the sulfamoyl group but includes amino (-NH₂) and methoxy substituents. Activity: Demonstrated potent anti-EV71 activity (IC₅₀ = 5.7–12 μM) with low cytotoxicity (TC₅₀ = 620 μM) . Comparison: The target compound’s sulfamoyl group may enhance binding to viral or cellular targets, but the absence of amino/methoxy groups could reduce antiviral efficacy.
Anticancer and Immunomodulatory Potential
- Sulfamoyl derivatives, such as Compound 17, show promising PD-L1 inhibition, a key immune checkpoint target in cancer therapy .
- Chlorine substituents, as in the target compound, are associated with enhanced antiparasitic activity in kinetoplastid-targeting benzamides (e.g., activity against Trypanosoma cruzi and Leishmania donovani) .
Antimicrobial and Antiviral Activity
- N-Phenylbenzamides with halogen substituents (e.g., chloro, bromo) exhibit broad-spectrum antibacterial and antifungal activities, likely due to interference with microbial membrane integrity or enzyme function .
- Sulfamoyl groups generally enhance potency compared to amides, as observed in imidazotetrazine derivatives .
Biological Activity
4-Chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide (CAS No. 333431-41-7) is a sulfonamide derivative known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that suggest possible applications in enzyme inhibition and therapeutic interventions. This article reviews the biological activities associated with this compound, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The molecular formula of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide is with a molecular weight of 400.89 g/mol. The synthesis typically involves several steps:
- Formation of Acid Chloride : 4-Chlorobenzoic acid is converted to its acid chloride using thionyl chloride.
- Amide Formation : The acid chloride reacts with aniline in the presence of a base (e.g., triethylamine) to form 4-chloro-N-phenylbenzamide.
- Sulfamoylation : This intermediate is then reacted with 2-methylbenzenesulfonamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound .
The biological activity of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide is primarily attributed to its ability to interact with specific enzymes. It may act as an enzyme inhibitor by binding to active sites, thus blocking substrate access and reducing enzyme activity. The sulfamoyl group enhances binding through hydrogen bonding with amino acid residues, which is crucial for its inhibitory effects on various biological targets .
Anticancer Activity
Research indicates that compounds similar to 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, thereby impeding tumor growth . The potential of this compound as a RET kinase inhibitor has also been explored, suggesting it may have applications in cancer therapy by targeting specific signaling pathways involved in cell proliferation .
Comparative Analysis
A comparison of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide with similar compounds reveals its unique structural attributes:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-phenylbenzamide | Lacks sulfamoyl group | Limited versatility |
| 3-[(2-Methylphenyl)sulfamoyl]-N-phenylbenzamide | Lacks chloro group | Affects reactivity |
| 4-Chloro-3-[(2-Methylphenyl)sulfamoyl]benzoic acid | Contains carboxylic acid group | Altered chemical properties |
The presence of both the chloro and sulfamoyl groups in 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide enhances its reactivity and potential applications in synthetic chemistry and biological research.
Case Studies
Several studies have documented the biological effects of sulfonamide derivatives, providing insights into their mechanisms:
- Inhibition of DHFR : A study demonstrated that benzamide riboside reduced NADP and NADPH levels by inhibiting nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of DHFR .
- RET Kinase Inhibition : Research on novel benzamide derivatives indicated significant inhibition of RET kinase activity, which is crucial for certain types of cancer therapies .
Q & A
Basic: What are the standard synthetic routes for 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:
- Sulfamoylation : Reacting 4-chloro-3-nitrobenzoic acid derivatives with 2-methylphenylsulfonamide under nucleophilic conditions, using bases like triethylamine (Et₃N) in anhydrous dichloromethane (DCM) at 0–5°C to control exothermic reactions .
- Amidation : Coupling the sulfamoylated intermediate with aniline via carbodiimide-mediated activation (e.g., EDC/HOBt) in DMF at room temperature .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from methanol yields >95% purity.
Basic: How is the compound characterized structurally?
Methodological Answer:
Structural confirmation requires a combination of:
Advanced: What crystallographic methods resolve contradictions in reported bond lengths?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) is critical:
-
Data Collection : Use a diffractometer (e.g., Oxford Xcalibur) at 290 K. Key parameters:
Parameter Value Space Group P2₁/c a, b, c (Å) 25.02, 5.37, 8.13 α, β, γ (°) 90, 98.5, 90 R-factor <0.05 -
Discrepancy Resolution : Anomalous C–S bond lengths (e.g., 1.76 Å vs. expected 1.81 Å) are addressed by checking for twinning or disorder using PLATON .
Advanced: How to design structure-activity relationship (SAR) studies for sulfamoyl benzamides?
Methodological Answer:
SAR requires systematic variation of substituents and assay correlations:
- Modifications :
- Replace 2-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to assess sulfamoyl H-bonding .
- Substitute chloro with fluoro to probe steric effects .
- Assays :
Advanced: How to address contradictions in bioactivity data across studies?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values) arise from assay conditions or impurities. Mitigation strategies include:
- Orthogonal Assays : Validate enzyme inhibition with both fluorescence-based (e.g., DNSA) and HPLC-based methods .
- Purity Verification : Use DSC (melting point >215°C) and LC-MS (purity >98%) to exclude degradation products .
- Control Experiments : Test metabolites (e.g., hydrolyzed sulfamoyl derivatives) to rule off-target effects .
Basic: What solvents and conditions optimize reaction yields?
Methodological Answer:
- Solvent Selection :
- Catalysis :
Advanced: How to predict metabolic stability using computational tools?
Methodological Answer:
- Software : Use Schrödinger Suite or ADMET Predictor for:
- Validation : Compare in silico results with in vitro microsomal assays (rat liver S9 fractions) .
Advanced: What strategies improve crystallinity for SCXRD?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
